Glacin A

Cytotoxicity Breast Cancer Acetogenins

Glacin A is a naturally occurring mono-tetrahydrofuran (mono-THF) acetogenin, a class of waxy fatty acid derivatives found exclusively within the Annonaceae plant family. First isolated from the leaves of Annona glabra (pond-apple) and characterized in 1998, Glacin A is one of a growing class of compounds known for their potent and selective in vitro cytotoxicities.

Molecular Formula C35H64O7
Molecular Weight 596.9 g/mol
Cat. No. B1250193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlacin A
Synonymsglacin A
Molecular FormulaC35H64O7
Molecular Weight596.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O
InChIInChI=1S/C35H64O7/c1-3-4-5-6-7-8-12-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-10-9-11-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1
InChIKeyWRQFJAQUJPZSCT-CGWDHHCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glacin A: A Mono-THF Annonaceous Acetogenin for Cytotoxicity Research


Glacin A is a naturally occurring mono-tetrahydrofuran (mono-THF) acetogenin, a class of waxy fatty acid derivatives found exclusively within the Annonaceae plant family [1]. First isolated from the leaves of Annona glabra (pond-apple) and characterized in 1998, Glacin A is one of a growing class of compounds known for their potent and selective in vitro cytotoxicities [2]. The molecular formula is C35H64O7, with a molecular weight of 596.9 g/mol, and its structure includes a central THF ring flanked by hydroxyl groups, a terminal methylated α,β-unsaturated γ-lactone, and a long aliphatic chain [3].

Why Substituting Glacin A with Other Acetogenins is Not Straightforward


The biological activity of Annonaceous acetogenins is exquisitely sensitive to subtle structural variations, including the position and stereochemistry of the tetrahydrofuran (THF) ring, the number and placement of flanking hydroxyl groups, and the overall length and flexibility of the aliphatic chain [1]. As a result, compounds within the same class can exhibit vastly different potency and selectivity profiles across various cancer cell lines. For instance, the structural isomer Glacin B shows a distinct activity fingerprint from Glacin A, despite having a nearly identical composition [2]. This precludes simple in-class substitution and necessitates a careful, data-driven selection based on the specific experimental requirements, as evidenced by the quantitative comparisons below.

Quantitative Differentiation of Glacin A: Evidence from Head-to-Head Cytotoxicity Assays


Differential Cytotoxicity of Glacin A vs. Glacin B and Adriamycin in Breast Cancer (MCF-7) Cells

In a 7-day MTT assay against the MCF-7 human breast carcinoma cell line, Glacin A exhibits significantly greater potency than its close structural analog, Glacin B. The ED50 value for Glacin A was 4.42 × 10⁻³ µg/mL, whereas Glacin B showed an ED50 of 5.20 × 10⁻² µg/mL [1]. This makes Glacin A nearly 12 times more potent than Glacin B in this specific model. Both compounds were substantially more potent than the positive control standard, adriamycin, which had an ED50 of 1.79 × 10⁻¹ µg/mL [1].

Cytotoxicity Breast Cancer Acetogenins

Superior Potency of Glacin A in Human Pancreatic Carcinoma (PACA-2) vs. Glacin B and Adriamycin

Against the PACA-2 human pancreatic carcinoma cell line, Glacin A demonstrates a pronounced advantage in potency. Its ED50 of 8.57 × 10⁻³ µg/mL is over three times more potent than Glacin B, which has an ED50 of 2.74 × 10⁻² µg/mL, and over 18 times more potent than the standard adriamycin (ED50 = 1.53 × 10⁻² µg/mL) in the same 7-day MTT assay [1]. This indicates a strong and selective cytotoxic effect for Glacin A on this pancreatic cancer model.

Cytotoxicity Pancreatic Cancer Acetogenins

Divergent Activity of Glacin A in Prostate Carcinoma (PC-3) vs. Glacin B

The activity profile of Glacin A and Glacin B diverges notably in the PC-3 human prostate adenocarcinoma cell line. Glacin A maintains a potent cytotoxic effect with an ED50 of 9.81 × 10⁻³ µg/mL. In contrast, Glacin B is nearly 6-fold less potent, with an ED50 of 5.59 × 10⁻² µg/mL [1]. Both compounds are more potent than the control standard, adriamycin, which shows an ED50 of 4.60 × 10⁻² µg/mL [1].

Cytotoxicity Prostate Cancer Acetogenins

In Vivo Predictivity from Brine Shrimp Lethality Test (BST) LC50 Values

The Brine Shrimp Lethality Test (BST) is a common preliminary screen for general bioactivity and potential in vivo toxicity. Glacin A exhibited an LC50 of 1.1 × 10⁻¹ µg/mL in this assay, which is approximately 2.5 times more potent than Glacin B (LC50 = 2.7 × 10⁻¹ µg/mL) [1]. While this difference is less pronounced than in specific cancer cell lines, it suggests a higher overall bioactivity and potential for greater toxicity, a key consideration for in vivo study design.

General Toxicity Bioactivity Screening Acetogenins

Optimized Application Scenarios for Glacin A Based on Quantitative Evidence


Preclinical Breast Cancer Research (MCF-7 Model)

Procure Glacin A for studies requiring a potent cytotoxic agent in the MCF-7 human breast carcinoma model. The compound exhibits an ED50 of 4.42 × 10⁻³ µg/mL, making it nearly 12 times more potent than its close structural analog, Glacin B, in this specific cell line [1]. This high potency reduces the required compound quantity for in vitro experiments and establishes a strong baseline for further mechanism-of-action studies or combination therapy screening.

Potent Tool Compound for Pancreatic Cancer Studies (PACA-2)

Select Glacin A for investigations targeting the PACA-2 human pancreatic carcinoma cell line. Its ED50 of 8.57 × 10⁻³ µg/mL demonstrates over threefold higher potency compared to Glacin B and is superior to the standard chemotherapeutic adriamycin in this model [1]. This quantifiable advantage positions Glacin A as a superior research tool for identifying synergistic drug combinations or exploring resistance mechanisms in pancreatic cancer.

Prostate Adenocarcinoma Research (PC-3) with Enhanced Potency

Utilize Glacin A in experimental workflows involving the PC-3 human prostate adenocarcinoma cell line. With an ED50 of 9.81 × 10⁻³ µg/mL, it is nearly 6 times more potent than Glacin B, providing a significantly stronger biological signal at lower concentrations [1]. This is particularly valuable for assays where high compound concentrations may cause non-specific effects or solubility issues.

Technical Documentation Hub

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